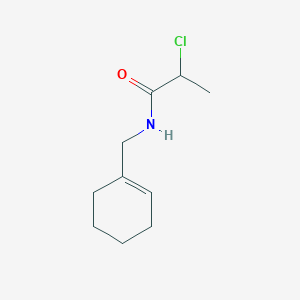

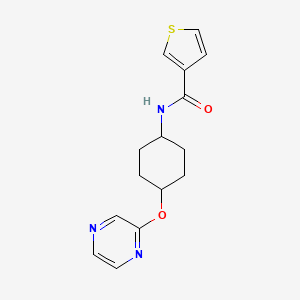

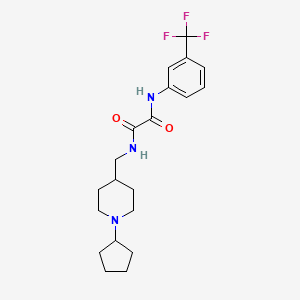

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide, also known as PHA-848125, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Scientific Research Applications

Synthesis and Characterization

The compound N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide, with its structural complexity, finds application in the synthesis of various nitrogen-rich ligands for metal coordination. Research by Yang et al. (2017) on the synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines showcases the potential of such compounds in forming coordinate bonds with metal ions like Mn(II) and Fe(II). These compounds are of interest for targeted delivery of therapeutic agents to biological sites, such as tumors, by releasing nitric oxide upon irradiation with long-wavelength light (Yang et al., 2017).

Catalytic Applications

Compounds with similar structural motifs have been explored for their catalytic properties, particularly in hydrogenation reactions. Martinez-Espinar et al. (2017) detailed the synthesis and characterization of Rhodium nanoparticles (Rh-NPs) stabilized by N-heterocyclic carbenes derived from related compounds. These nanoparticles exhibit significant catalytic activity in the hydrogenation of aromatic substrates, offering selectivities towards cyclohexanone or cyclohexanol from phenol depending on the reaction conditions. This research opens avenues for the application of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide in catalysis, potentially leading to more efficient and selective industrial chemical processes (Martinez-Espinar et al., 2017).

Biological Activity

The structural framework of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide is conducive to modifications that result in biologically active compounds. Kantevari et al. (2011) demonstrated the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, showing significant antitubercular activity against Mycobacterium tuberculosis. These findings suggest that derivatives of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide could serve as templates for the development of new antimicrobial agents, particularly in the fight against tuberculosis (Kantevari et al., 2011).

Fluorescence Sensing

Furthermore, the compound's structure is suitable for the development of fluorescence-based chemosensors. Park et al. (2015) synthesized a chemosensor capable of detecting Zn2+ ions in living cells and aqueous solutions, highlighting the potential of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide derivatives in environmental monitoring and biological research. The sensor demonstrated high sensitivity and selectivity towards Zn2+, with the ability to operate in a reversible manner through the addition of EDTA (Park et al., 2015).

properties

IUPAC Name |

N-(4-pyridin-2-yloxycyclohexyl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(14-4-9-17-18(13-14)22-12-11-21-17)24-15-5-7-16(8-6-15)26-19-3-1-2-10-23-19/h1-4,9-13,15-16H,5-8H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFVZLCIDMNWPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC3=NC=CN=C3C=C2)OC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2401572.png)